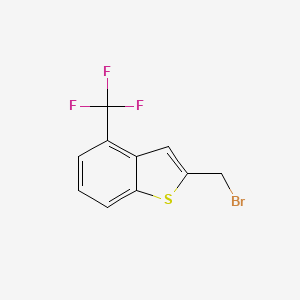

![molecular formula C16H18N4O4 B2975648 Ethyl 8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 1082058-24-9](/img/structure/B2975648.png)

Ethyl 8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Synthesis Analysis

1,2,4-Triazine derivatives have been synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis of fused triazines was demonstrated from the reaction of certain compounds using TFA as a catalyst in the presence of ethanol containing TFA and acetic acid .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique

Synthesis and Characterization

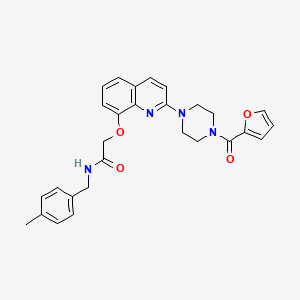

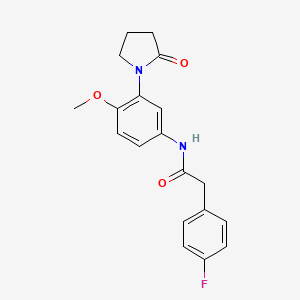

Ethyl 8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their potential in creating novel compounds with significant biological activities. The synthesis involves interactions with different derivatives in specific conditions, leading to the formation of new compounds whose structures were confirmed using spectroscopic and elemental analysis methods. These synthesis methods are crucial for developing new molecules with potential applications in medicinal chemistry and drug discovery (H. M. Mohamed, 2021; S. M. Ivanov et al., 2017).

Antimicrobial Activity

Research into the antimicrobial activity of derivatives shows promising results. Compounds synthesized from this compound have been tested against various microorganisms, displaying good to moderate activity. This suggests their potential use as antimicrobial agents, contributing to the development of new therapeutic options against resistant bacterial and fungal strains (Serap Başoğlu et al., 2013; Azza M. El‐Kazak et al., 2013).

Potential in Cancer Research

The derivatives of this compound exhibit notable effects on cancer cells. Early in vitro oncology-related bioassays reveal that certain concentrations can inhibit the growth of malignant cells, including multiple myeloma, while having less cytotoxic effects on normal cells. This selective action is promising for the development of cancer treatments with minimized side effects (M. Sztanke et al., 2016).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds like azolo[1,2,4]triazines have shown structural similarity with known antiviral drugs and purine antimetabolites . This suggests that the compound might interact with its targets in a way that inhibits the normal functioning of the target molecules, leading to the observed biological effects.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-3-23-12-7-5-11(6-8-12)19-9-10-20-14(21)13(15(22)24-4-2)17-18-16(19)20/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLGUQUGOGJUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2975570.png)

![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2975574.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)

![1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2975577.png)

![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2975580.png)

![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)

![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2975582.png)